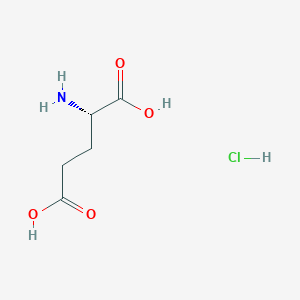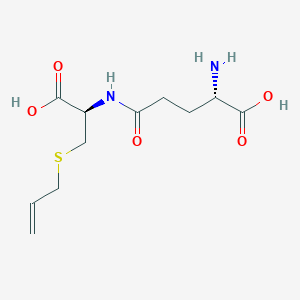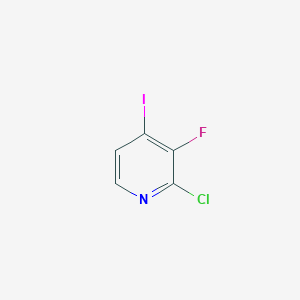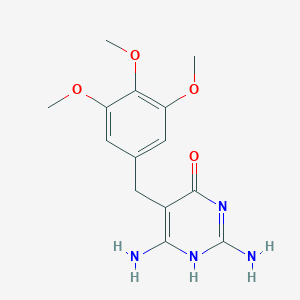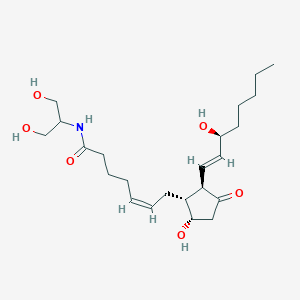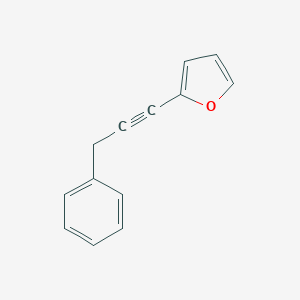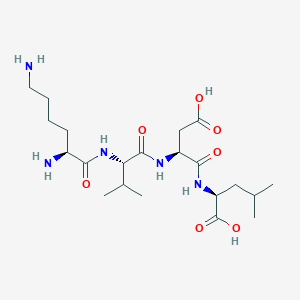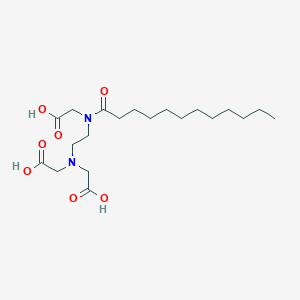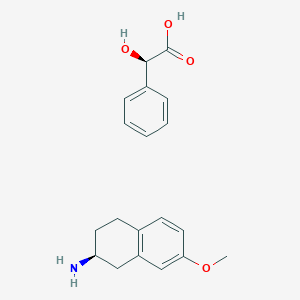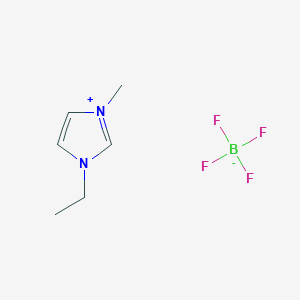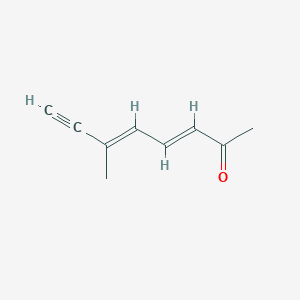
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one, also known as 3,5-Dimethyl-2-(3,5-dimethyl-1,3-hexadiynyl)-cyclohex-2-enone, is a natural product that has been isolated from various plants, including the roots of Ferula assa-foetida and the aerial parts of Artemisia annua. It has been found to have various biological activities and has been the subject of scientific research in recent years.
Mécanisme D'action
The exact mechanism of action of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to have anticancer effects, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. Additionally, it has been found to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the synthesis of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one. One potential area of research is the development of new drugs based on its biological activities. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Furthermore, studies could be conducted to investigate its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Méthodes De Synthèse
The synthesis of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one involves the reaction of 3,5-dimethyl-1,3-hexadiyne with cyclohexanone in the presence of a base. This reaction results in the formation of the desired product with a yield of around 60%.
Applications De Recherche Scientifique
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one has been found to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. Due to these properties, it has been the subject of scientific research for its potential use in the development of new drugs.
Propriétés
Numéro CAS |
140472-19-1 |
|---|---|
Nom du produit |
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one |
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(3E,5E)-6-methylocta-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3/b7-5+,8-6+ |
Clé InChI |
YYRQXVKQTMLAQL-KQQUZDAGSA-N |
SMILES isomérique |
CC(=O)/C=C/C=C(\C)/C#C |
SMILES |
CC(=O)C=CC=C(C)C#C |
SMILES canonique |
CC(=O)C=CC=C(C)C#C |
Synonymes |
3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



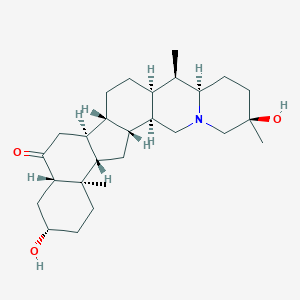
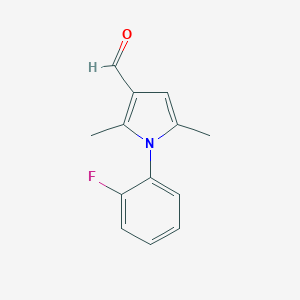
![[(1R)-1-[3-[2-(tert-Butyldimethylsiloxy)ethyl]-4-(benzyloxy)phenyl]-2-bromoethoxy]tert-butyldimethylsilane](/img/structure/B125575.png)
![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)
